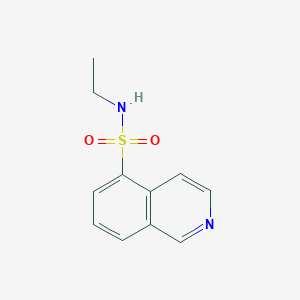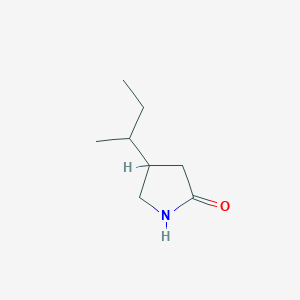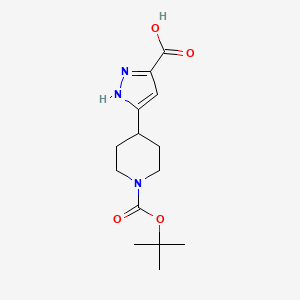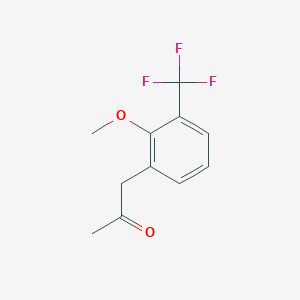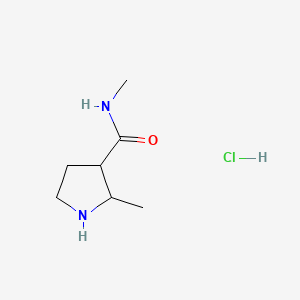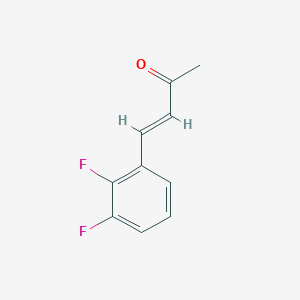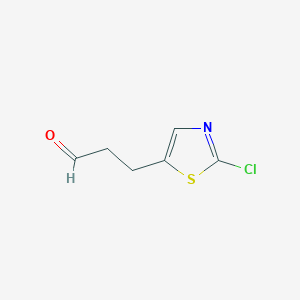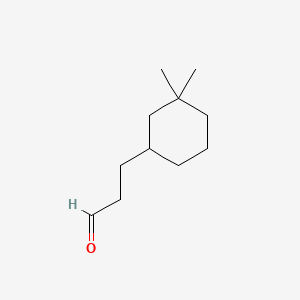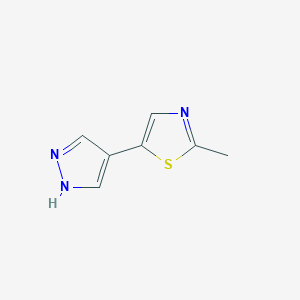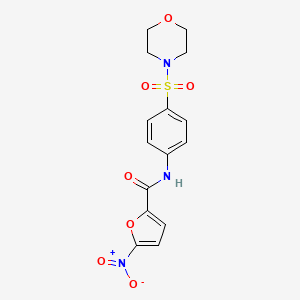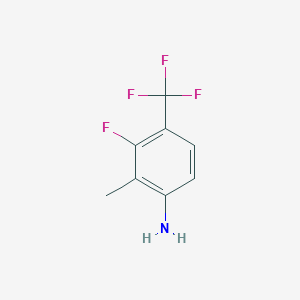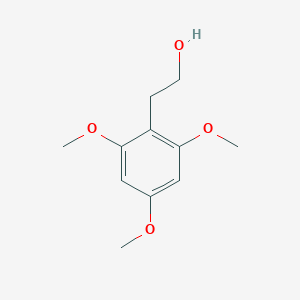
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is a derivative of benzeneethanol, characterized by the presence of three methoxy groups attached to the benzene ring at positions 2, 4, and 6 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with an appropriate reducing agent. One common method is the reduction of 2,4,6-trimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2,4,6-trimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature . This method allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(2,4,6-Trimethoxyphenyl)ethanoic acid.
Reduction: 2-(2,4,6-Trimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups play a crucial role in its reactivity and biological activity. For example, in biological systems, the compound may interact with enzymes and receptors, leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2-(2,4,6-Trimethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(2,4,5-Trimethoxyphenyl)ethan-1-ol: This compound has a similar structure but with the methoxy group at position 5 instead of 6.
2-(2,4,6-Trimethoxyphenyl)ethanamine: This compound has an amine group instead of a hydroxyl group at the ethan-1-ol position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three methoxy groups, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3/h6-7,12H,4-5H2,1-3H3 |
Clave InChI |
GTWKSHYMMXYVHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


